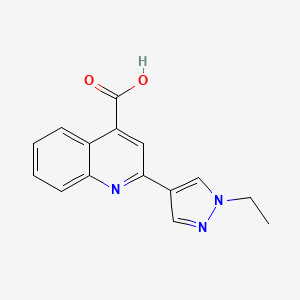

2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

Description

Historical Context and Discovery of Pyrazolyl-quinoline Carboxylic Acids

The historical development of pyrazolyl-quinoline carboxylic acids traces back to the early twentieth century foundational work in heterocyclic chemistry. The first synthesis of pyrazoloquinoline systems was documented in 1911 by Michaelis, although the structural assignments were initially incorrect. The accurate structural determination of 1H-pyrazolo[3,4-b]quinolines was later established by Niementowski and colleagues in 1928, marking the beginning of systematic research into this class of compounds. The development of quinoline-4-carboxylic acid derivatives followed parallel historical trajectories, with the Niementowski reaction between anthranilic acid and ketones providing one of the earliest synthetic approaches to 4-hydroxyquinolines.

The synthesis of compounds containing both pyrazole and quinoline moieties represents a more recent development in heterocyclic chemistry, emerging from the recognition that hybrid structures combining multiple pharmacophores could offer enhanced biological and chemical properties. The specific compound 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid exemplifies this approach, incorporating the structural elements of both classical heterocyclic systems. Historical synthetic methodologies for related compounds have employed various strategies, including the Friedländer condensation of o-aminocarbonyl compounds with pyrazolones, and more modern approaches utilizing multicomponent reactions.

The evolution of synthetic methodologies has been particularly influenced by advances in understanding the reactivity patterns of both pyrazole and quinoline systems. Early synthetic approaches often required harsh reaction conditions and multi-step procedures, but contemporary methods have benefited from developments in catalyst-free reactions and green chemistry principles. The historical progression has also been marked by improved structural characterization techniques, enabling more precise identification of regioisomers and stereochemical assignments in complex heterocyclic frameworks.

Significance in Heterocyclic Chemistry Research

Heterocyclic compounds constitute over half of all known organic compounds and represent fundamental building blocks in pharmaceutical research, with more than 85% of all biologically active chemical entities containing heterocyclic frameworks. The significance of this compound within this broader context stems from its incorporation of two highly privileged structural motifs. Quinoline derivatives have demonstrated extensive biological activities including antibiotic, anticancer, anti-inflammatory, antimalarial, and antihypertensive properties. Similarly, pyrazole-containing compounds have shown broad spectrum biological profiles, particularly as anti-inflammatory agents, anticancer compounds, and selective cyclooxygenase-2 inhibitors.

The dual heterocyclic nature of this compound provides unique opportunities for structure-activity relationship studies and medicinal chemistry optimization. The quinoline-4-carboxylic acid framework serves as a versatile scaffold that can be modified through various substitution patterns, while the pyrazole moiety offers additional sites for chemical diversification. This structural combination allows for fine-tuning of physicochemical properties including solubility, lipophilicity, polarity, and hydrogen bonding capacity, which are critical parameters in drug design and materials applications.

The compound's significance is further enhanced by its potential applications in proteomics research, where heterocyclic compounds serve as valuable tools for studying protein interactions and cellular processes. The carboxylic acid functionality provides opportunities for conjugation with biological macromolecules, while the aromatic heterocyclic systems can participate in π-π stacking interactions and hydrogen bonding networks that are crucial for molecular recognition processes. Recent advances in heterocyclic chemistry have also highlighted the importance of such compounds in developing fluorescent sensors and organic electroluminescent materials.

Classification within Quinoline-4-carboxylic Acid Derivatives

Within the broader classification of quinoline-4-carboxylic acid derivatives, this compound represents a specialized subclass characterized by the presence of a pyrazole substituent at the 2-position of the quinoline ring system. Quinoline-4-carboxylic acid itself, also known as cinchoninic acid, serves as the parent structure for this class of compounds and has been extensively studied for its synthetic accessibility and biological properties. The systematic classification of this compound follows International Union of Pure and Applied Chemistry nomenclature conventions, where the quinoline ring system serves as the primary heterocyclic framework.

The compound can be further classified based on its substitution pattern, specifically featuring an ethyl-substituted pyrazole ring connected through the 4-position of the pyrazole to the 2-position of the quinoline system. This substitution pattern distinguishes it from other quinoline-4-carboxylic acid derivatives that may contain different heterocyclic substituents or alternative connectivity patterns. The carboxylic acid functional group at the 4-position of the quinoline ring provides the compound with acid-base properties and potential for salt formation, which are important considerations for pharmaceutical applications.

Table 1: Physicochemical Properties of this compound

The classification system also considers the electronic properties of the compound, including its aromatic character and the distribution of electron density across the heterocyclic systems. The quinoline moiety contributes a bicyclic aromatic system with nitrogen at the 1-position, while the pyrazole ring provides an additional nitrogen-containing five-membered aromatic system. These structural features influence the compound's reactivity patterns, intermolecular interactions, and potential biological activities.

Structural Relationship to Other Pyrazole-Containing Compounds

The structural architecture of this compound establishes important relationships with several classes of pyrazole-containing compounds that have demonstrated significant pharmaceutical and materials applications. The pyrazole moiety in this compound shares structural similarities with established pharmaceutical agents such as celecoxib, which contains a trifluoromethyl-substituted pyrazole ring, and other anti-inflammatory compounds that utilize the pyrazole pharmacophore. The 1-ethyl substitution pattern on the pyrazole ring provides specific steric and electronic properties that differentiate it from other alkyl-substituted pyrazoles.

Comparative analysis with related pyrazole-quinoline hybrid structures reveals the unique positioning of the ethyl-substituted pyrazole at the 2-position of the quinoline system. This connectivity pattern contrasts with pyrazolo[3,4-b]quinolines, where the pyrazole ring is fused to the quinoline system rather than connected as a substituent. The structural flexibility afforded by the substitution approach allows for greater conformational diversity and potentially different biological activity profiles compared to the more rigid fused ring systems.

The compound also demonstrates structural relationships to other quinoline-4-carboxylic acid derivatives that incorporate various heterocyclic substituents. For example, compounds containing pyrazol-4-yl substituents at different positions of the quinoline ring have been reported, with variations in the nitrogen substitution patterns of the pyrazole moiety. These structural analogs provide valuable insights into structure-activity relationships and help define the pharmacophoric requirements for specific biological activities.

Table 2: Structural Comparison with Related Pyrazole-Quinoline Compounds

The ethyl substitution on the pyrazole nitrogen introduces specific lipophilicity and steric properties that can influence molecular interactions and biological activity. This substitution pattern is commonly employed in medicinal chemistry to modulate the pharmacokinetic properties of drug candidates, as alkyl substituents can affect metabolic stability and tissue distribution patterns.

Current Research Landscape and Knowledge Gaps

The current research landscape surrounding this compound and related compounds reflects the growing interest in hybrid heterocyclic systems for pharmaceutical and materials applications. Recent synthetic developments have focused on efficient methodologies for constructing pyrazole-quinoline frameworks, including catalyst-free approaches that align with green chemistry principles. The Pfitzinger reaction has been improved for direct synthesis of quinoline-4-carboxylic esters and acids, providing accessible routes to diversely substituted analogs.

Contemporary research has also emphasized the development of multicomponent reactions for heterocyclic synthesis, as exemplified by recent work on pyrrolo[3,4-c]quinoline scaffolds using diketene, isatin, and primary amines. These methodologies demonstrate the potential for rapid access to complex heterocyclic frameworks that incorporate multiple pharmacophores. However, specific synthetic routes to this compound have not been extensively documented in the literature, representing a significant knowledge gap in the field.

The biological evaluation of pyrazole-quinoline hybrid compounds has shown promising results in various therapeutic areas. Recent studies have demonstrated antimalarial activity for pyrazolyl chalcones containing quinoline scaffolds, with some compounds showing significant parasitemia suppression in animal models. These findings suggest that similar hybrid structures, including this compound, may possess valuable biological activities that warrant further investigation.

Table 3: Current Research Focus Areas and Knowledge Gaps

| Research Area | Current Status | Knowledge Gaps | Future Directions |

|---|---|---|---|

| Synthetic Methodology | Limited specific routes reported | Optimized synthesis protocols needed | Green chemistry approaches |

| Biological Activity | Preliminary studies on related compounds | Comprehensive screening required | Structure-activity relationships |

| Physicochemical Properties | Basic data available | Detailed pharmacokinetic studies needed | ADMET profiling |

| Applications | Proteomics research mentioned | Broader application screening needed | Materials science potential |

The integration of computational chemistry approaches with experimental studies represents an emerging trend in heterocyclic research. Molecular docking studies have been applied to related pyrazole-quinoline compounds to understand their interactions with biological targets. However, comprehensive computational analysis of this compound, including quantum chemical calculations and molecular dynamics simulations, remains to be conducted.

Properties

IUPAC Name |

2-(1-ethylpyrazol-4-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-2-18-9-10(8-16-18)14-7-12(15(19)20)11-5-3-4-6-13(11)17-14/h3-9H,2H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISILWSTJFAVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323573 | |

| Record name | 2-(1-ethylpyrazol-4-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787247 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

956364-45-7 | |

| Record name | 2-(1-ethylpyrazol-4-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid typically involves the condensation of a quinoline derivative with a pyrazole derivative. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the carboxylic acid moiety .

Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and environmentally benign solvents to minimize waste and reduce production costs .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Major Products: The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can exhibit different physical and chemical properties .

Scientific Research Applications

2-(1-Ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues with Pyrazole Substitutions

Key Observations :

Quinoline-4-carboxylic Acids with Aromatic Substituents

Key Observations :

Physicochemical and Spectral Properties

Solubility :

- The carboxylic acid group in all derivatives confers solubility in polar solvents (e.g., DMSO, ethanol) .

- Ethyl and aryl substituents increase solubility in organic solvents (e.g., chloroform) compared to unsubstituted quinoline-4-carboxylic acids .

Biological Activity

2-(1-Ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (also referred to as compound 1) is a derivative of quinoline and pyrazole, two classes of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Chemical Formula : C15H13N3O2

- Molecular Weight : 281.31 g/mol

- CAS Number : 956364-45-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compound 1. The compound has shown significant cytotoxic effects against various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Xia et al. (2022) | A549 | 26 | Induction of apoptosis |

| Li et al. (2022) | MCF7 | 0.01 | Aurora-A kinase inhibition |

| Zhang et al. (2022) | HCT116 | 0.95 nM | VEGF-induced proliferation inhibition |

These findings suggest that compound 1 may exert its anticancer effects through multiple pathways, including apoptosis induction and kinase inhibition.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. In a comparative study, compound 1 demonstrated promising results in reducing inflammation markers.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound 1 | 61 - 85% (at 10 µM) | 76 - 93% (at 10 µM) |

| Dexamethasone | 76% (at 1 µM) | 86% (at 1 µM) |

The ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 positions compound 1 as a potential candidate for treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented extensively. Compound 1 has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Escherichia coli | <40 |

| Staphylococcus aureus | <40 |

| Candida albicans | <40 |

These results indicate that compound 1 could be developed further for clinical applications in treating infections caused by resistant strains.

The biological activities of compound 1 can be attributed to several mechanisms:

- Kinase Inhibition : The inhibition of various kinases, particularly Aurora-A kinase, is linked to its anticancer properties.

- Apoptosis Induction : The ability to trigger programmed cell death in cancer cells contributes to its effectiveness as an anticancer agent.

- Cytokine Modulation : By inhibiting pro-inflammatory cytokines, compound 1 can reduce inflammation and potentially improve outcomes in inflammatory diseases.

Case Studies

Several case studies have been conducted to explore the efficacy of compound 1:

- Study on Antitumor Activity : A study by Li et al. evaluated the effects of compound 1 on MCF7 cells and found an IC50 value of just 0.01 µM, indicating strong inhibitory activity against breast cancer cells.

- Inflammatory Response Model : In vivo studies demonstrated that administration of compound 1 significantly reduced paw edema in rat models compared to control groups.

Q & A

Q. What are the established synthetic routes for 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid, and what reaction conditions optimize yield?

The synthesis of quinoline-4-carboxylic acid derivatives often employs multicomponent reactions, such as the Doebner reaction , which involves aniline derivatives, aldehydes, and pyruvic acid under catalytic conditions. Modifications using VO/FeO catalysts in aqueous solvents have been reported to enhance efficiency for analogous compounds . For the pyrazole-substituted variant, coupling reactions between pre-synthesized pyrazole intermediates (e.g., 1-ethyl-1H-pyrazole-4-boronic acid) and quinoline-4-carboxylic acid precursors via Suzuki-Miyaura cross-coupling are plausible. Key parameters include:

- Catalyst: Pd(PPh) or PdCl(dppf)

- Solvent: DMF or THF under inert atmosphere

- Temperature: 80–100°C for 12–24 hours

Yields can exceed 60% with rigorous exclusion of moisture and oxygen .

Q. What analytical techniques are critical for characterizing this compound?

Post-synthesis characterization requires:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent integration and regiochemistry (e.g., distinguishing pyrazole C-4 vs. C-3 substitution) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 297.12 for CHNO) .

- X-ray Crystallography : Resolve stereochemical ambiguities, particularly if the ethyl group induces conformational heterogeneity .

Advanced Research Questions

Q. How does the stereochemistry of the ethyl substituent on the pyrazole ring influence biological activity?

The (1-ethyl-1H-pyrazol-4-yl) moiety introduces steric and electronic effects that modulate interactions with biological targets. For analogous compounds, molecular docking studies reveal that the ethyl group’s orientation affects binding to enzymes like cytochrome P450 or kinase domains. For example:

- The syn conformation may enhance hydrophobic interactions in pocket residues.

- The anti conformation could reduce steric clashes in polar active sites.

Comparative activity assays (IC values) against isomeric analogs are essential to quantify these effects .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR data often arise from:

- Tautomerism : The quinoline-carboxylic acid group may exist in keto-enol equilibrium, altering peak splitting. Use DO exchange or variable-temperature NMR to identify labile protons .

- Residual Solvents : Trace DMF or THF in HPLC fractions can distort MS/MS fragmentation patterns. Employ rigorous drying or lyophilization .

- Polymorphism : Differential crystallization (e.g., monoclinic vs. orthorhombic forms) may yield distinct XRD patterns. Recrystallize in multiple solvents (e.g., MeOH, EtOAc) and compare .

Q. What strategies validate the compound’s potential as a kinase inhibitor in preclinical studies?

- Enzyme Assays : Measure inhibition of tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. IC values <1 μM suggest therapeutic potential .

- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., HeLa, MCF-7). Correlate with cytotoxicity (MTT assay) to establish structure-activity relationships .

- Metabolic Stability : Incubate with liver microsomes (human/rodent) to assess CYP-mediated degradation. Half-life >30 minutes indicates favorable pharmacokinetics .

Q. How do electronic effects of the quinoline-carboxylic acid moiety impact reactivity in derivatization?

The electron-withdrawing carboxylic acid group:

- Activates C-2 and C-8 positions for electrophilic substitution (e.g., nitration, halogenation).

- Facilitates amide bond formation with amines via EDC/HOBt coupling, critical for prodrug development .

- Reduces nucleophilicity at the pyrazole N-1, necessitating stronger bases (e.g., NaH) for alkylation reactions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or solubility profiles?

- Melting Point Variability : May arise from polymorphic forms or hydration states. Perform DSC (Differential Scanning Calorimetry) to identify endothermic peaks corresponding to distinct crystalline phases .

- Solubility Discrepancies : Use standardized buffers (PBS, pH 7.4) and DMSO stock solutions. For low aqueous solubility (<10 μg/mL), employ co-solvents (e.g., cyclodextrins) or nanoformulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.